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molecular formula C12H12N2O4 B8319829 6-Acetamido-5-nitro-1-tetralone

6-Acetamido-5-nitro-1-tetralone

Cat. No. B8319829
M. Wt: 248.23 g/mol
InChI Key: SCZXERFXSISZDD-UHFFFAOYSA-N
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Patent
US04634705

Procedure details

6-Acetamido-tetralone (15 g) was added in small portions to a cold solution of nitric acid (46 ml) at -30° C. After the addition was complete (2-3 hours), the reaction mixture was stirred at the same temperature for 1 hour, warmed to 0° C. and stirred for 4 hours. The reaction was poured on ice, basified with aqueous sodium hydroxide and extracted with ethyl acetate several times. The organic layer was separated, dried and evaporated. The desired 5-nitro-isomer was separated using flash chromatography (ethyl acetate-methylene chloride) to afford 8.73 g (48%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[C:11](=[O:15])[CH2:10][CH2:9][CH2:8]2)(=[O:3])[CH3:2].[N+:16]([O-])([OH:18])=[O:17].[OH-].[Na+]>>[C:1]([NH:4][C:5]1[C:6]([N+:16]([O-:18])=[O:17])=[C:7]2[C:12](=[CH:13][CH:14]=1)[C:11](=[O:15])[CH2:10][CH2:9][CH2:8]2)(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)NC=1C=C2CCCC(C2=CC1)=O
Name
Quantity
46 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
(2-3 hours)
Duration
2.5 (± 0.5) h
STIRRING
Type
STIRRING
Details
stirred for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
The reaction was poured on ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate several times
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The desired 5-nitro-isomer was separated
CUSTOM
Type
CUSTOM
Details
to afford 8.73 g (48%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(=O)NC=1C(=C2CCCC(C2=CC1)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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